Tris(4-methoxyphenyl)phosphine

ATRP Iron Catalysis Polymerization

Tris(4-methoxyphenyl)phosphine (TMPP, CAS 855-38-9) is the essential electron-rich triarylphosphine ligand where triphenylphosphine fails. Its para-methoxy substituents double monomer conversion in Fe-based ATRP (19% vs. 9% TPP, 21 h), accelerate oxidative addition of challenging aryl chlorides in Suzuki, Heck, and Buchwald-Hartwig reactions, and confer significantly lower cytotoxicity and higher aqueous solubility than TPP-derived analogues—critical for mitochondrial targeting vectors in chemical biology. Identical C-P-C bond angles to TPP (~101–102°) isolate electronic effects for SAR studies. Stock high-purity material with competitive global shipping.

Molecular Formula C21H21O3P
Molecular Weight 352.4 g/mol
CAS No. 855-38-9
Cat. No. B1294419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-methoxyphenyl)phosphine
CAS855-38-9
Molecular FormulaC21H21O3P
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3
InChIKeyUYUUAUOYLFIRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-methoxyphenyl)phosphine (CAS 855-38-9): Baseline Properties and Class Context


Tris(4-methoxyphenyl)phosphine, also known as TMPP or P(p-anisyl)₃, is a triarylphosphine ligand distinguished by electron-donating 4-methoxy substituents on all three phenyl rings [1]. This substitution pattern differentiates it from unsubstituted triphenylphosphine (TPP), conferring enhanced electron density at the phosphorus center and altered coordination behavior in transition metal catalysis . The compound is a crystalline solid with a reported melting point of 131-134 °C and is widely employed as a ligand in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations .

Why Generic Substitution of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9) is Not Advisable in Performance-Critical Applications


Substituting tris(4-methoxyphenyl)phosphine with triphenylphosphine (TPP) or other triarylphosphines is often not feasible due to significant differences in electronic properties and catalytic activity . The 4-methoxy groups in TMPP are strong electron donors via resonance, increasing the electron density on the phosphorus atom compared to TPP [1]. This alters the ligand's σ-donor strength and can drastically affect the rate and selectivity of catalytic cycles, as demonstrated in ATRP and oxa-Michael addition reactions [2]. Such electronic modulation cannot be achieved with TPP, making TMPP the necessary choice for applications requiring enhanced nucleophilicity or specific metal coordination geometries.

Quantitative Differentiation Evidence for Tris(4-methoxyphenyl)phosphine (CAS 855-38-9) Relative to Analogous Ligands


Enhanced Fe-Catalyzed ATRP Activity of TMPP vs. Triphenylphosphine

In Fe-catalyzed atom transfer radical polymerization (ATRP) of styrene, tris(4-methoxyphenyl)phosphine (TMPP) provides a significantly higher monomer conversion rate compared to triphenylphosphine (TPP) under identical conditions [1].

ATRP Iron Catalysis Polymerization

Increased Aqueous Solubility and Reduced Cytotoxicity of TMPP-Derived Phosphonium Salts

Phosphonium salts derived from tris(4-methoxyphenyl)phosphine exhibit greater solubility in aqueous systems and are significantly less toxic than the corresponding triphenylphosphonium derivatives [1].

Cytotoxicity Aqueous Solubility Phosphonium Salts

Electronic Modulation: TMPP Exhibits a Higher Energy HOMO than Triphenylphosphine

Density functional theory (DFT) calculations reveal that tris(4-methoxyphenyl)phosphine (TMPP) has a higher energy highest occupied molecular orbital (HOMO) compared to triphenylphosphine (TPP), indicating its enhanced electron-donating capability [1].

Electronic Structure DFT Phosphine Ligand

Structural Similarity: TMPP and TPP Share Comparable C-P-C Bond Angles

X-ray crystallographic analysis indicates that the C-P-C bond angles in tris(4-methoxyphenyl)phosphine (TMPP) are very similar to those in triphenylphosphine (TPP), suggesting that the steric environment around the phosphorus atom is not significantly altered by the para-methoxy substitution [1].

X-ray Crystallography Molecular Structure Phosphine Ligand

Optimal Application Scenarios for Tris(4-methoxyphenyl)phosphine (CAS 855-38-9) Based on Quantitative Evidence


Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP) Requiring Enhanced Activity

When employing Fe-based ATRP for styrene polymerization, substituting tris(4-methoxyphenyl)phosphine (TMPP) for the more common triphenylphosphine (TPP) can more than double monomer conversion under identical conditions (19% vs. 9% conversion in 21 hours) [1]. This scenario is ideal for polymer chemists seeking to improve reaction yields or reduce reaction times in the synthesis of well-defined polymers.

Synthesis of Biocompatible Phosphonium-Based Probes or Delivery Vectors

For applications in chemical biology or medicinal chemistry where phosphonium compounds are used as mitochondrial targeting vectors or cellular probes, TMPP-derived salts offer a critical advantage: they exhibit significantly lower cytotoxicity and higher aqueous solubility compared to TPP-derived analogues [1]. This scenario is particularly relevant for reducing off-target effects and improving the handling of these compounds in biological assays.

Palladium-Catalyzed Cross-Coupling Reactions Benefiting from Enhanced Electron Donation

TMPP is an excellent ligand candidate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings where a more electron-rich phosphine is required to facilitate oxidative addition of challenging substrates like aryl chlorides [1]. Its significantly higher HOMO energy compared to TPP (approximately -5.17 eV vs. ~ -6.0 eV) translates to stronger σ-donation, potentially accelerating key catalytic steps [2].

Coordination Chemistry Studies Requiring Electronic Tuning Without Steric Perturbation

Researchers investigating structure-activity relationships in transition metal complexes can use TMPP to probe electronic effects in isolation. Crystallographic data confirms that the C-P-C bond angles in TMPP (avg. 101.2°) are nearly identical to those in TPP (avg. 102.2°), ensuring that any observed changes in catalytic activity or complex properties are primarily electronic in origin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(4-methoxyphenyl)phosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.